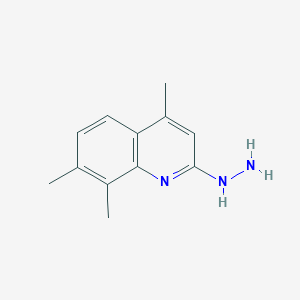

2-肼基-4,7,8-三甲基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

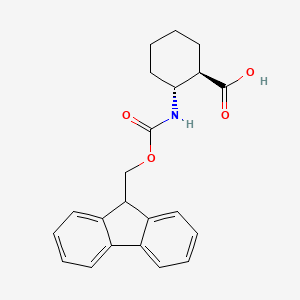

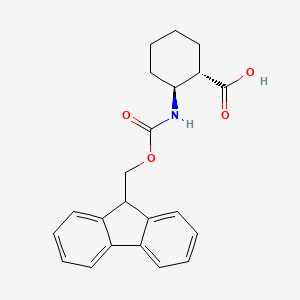

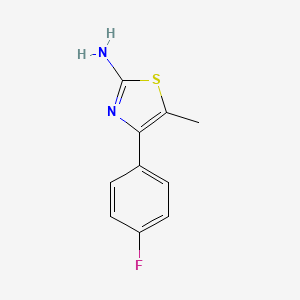

2-Hydrazino-4,7,8-trimethylquinoline is a chemical compound that is part of the quinoline family, which is known for its complexing properties and potential in synthesizing various heterocyclic compounds. The compound is related to other hydrazinoquinolines that have been studied for their ability to form complexes with metals and for their reactivity in various chemical reactions .

Synthesis Analysis

The synthesis of hydrazinoquinoline derivatives often involves the reaction of substituted quinolines with hydrazine hydrate. For example, 4-hydrazinoquinolin-2(1H)-ones can undergo autoxidation to form pyridazinodiquinolines . Similarly, 6(8)-substituted 4-hydrazino-2-methylquinolines can be synthesized by reacting 4-chloro-2-methylquinolines with hydrazine hydrate . These methods demonstrate the versatility of hydrazinoquinolines in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of hydrazinoquinoline derivatives can be elucidated using various spectroscopic techniques such as IR, NMR (1H and 13C), mass spectrometry, and X-ray structure analysis . Tautomerism is an important aspect of these compounds, as demonstrated by studies on 2-hydrazono-3-phenylquinazolin-4(3H)-ones, which exist predominantly as imino tautomers in solution .

Chemical Reactions Analysis

Hydrazinoquinolines participate in a range of chemical reactions. They can react with trifluoromethyl-β-diketones to yield pyrazoles and dihydropyrazoles, depending on the substitution of the diketone . The reaction of 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones can lead to the formation of pyrazolines, pyrazoles, triazoloquinoxalines, and pyrazoles, indicating a complex equilibrium between different reaction intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydrazino-4,7,8-trimethylquinoline are not directly reported in the provided papers. However, the properties of related compounds suggest that these molecules are likely to have significant stability and reactivity, which can be influenced by factors such as pH, ligand-to-metal ion molar ratio, and the nature of the metal ion when forming complexes . The regioselectivity observed in the synthesis of hydrazinylquinoline regio-isomers also highlights the importance of reaction conditions in determining the physical and chemical properties of the final products .

科学研究应用

有机合成与结构研究

肼基喹啉衍生物作为各种杂环化合物的合成中的关键中间体。例如,从肼基喹唑啉合成新型糖腙及其缩腙展示了这些化合物有机合成中的多功能性和其潜在的抗菌活性 (El‐Hiti, Abdel-megeed, & Mahmoud, 2000)。类似地,2,4-二氯喹啉的区域选择性 C4-肼基化突显了合成氨基喹啉取代的吡咯烷-2,5-二酮的创新方法,展示了肼基喹啉在促进新型合成路线中的潜力 (Kumar, Zeller, Gonnade, & Prasad, 2014)。

抗菌活性

已研究肼基喹啉衍生物的抗菌特性。肼基喹唑啉胺衍生物的合成和抗菌评估表明,这些化合物显示出显着的抗菌和抗真菌活性,强调了它们作为治疗剂对抗微生物感染的潜力 (Samel & Pai, 2011)。

互变异构研究

胍中的互变异构研究,包括 2-肼基-4,6-二甲基嘧啶衍生物,提供了对这些化合物在溶液中结构动力学的见解。此类研究是了解肼基喹啉及其衍生物的化学行为的基础 (Ghiviriga, El-Gendy, Steel, & Katritzky, 2009)。

酶抑制剂和药理剂

已探索肼基喹啉衍生物作为酶抑制剂和药理剂的潜力。例如,发现强效的 NQO2 的 4-氨基喹啉腙抑制剂说明了这些化合物在癌症治疗中的治疗潜力,突出了它们在抑制与癌症进展相关的酶中的作用 (Hussein et al., 2019)。

抗氧化活性

已评估 4-肼基喹啉衍生物的抗氧化特性,表明它们作为抗氧化应激的保护剂的潜力。这项研究表明了这些化合物在预防氧化损伤中的效用,而氧化损伤与各种疾病有关 (Romanenko & Kozyr, 2022)。

安全和危害

The safety information for “2-Hydrazino-4,7,8-trimethylquinoline” indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).

属性

IUPAC Name |

(4,7,8-trimethylquinolin-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-7-4-5-10-8(2)6-11(15-13)14-12(10)9(7)3/h4-6H,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDWOEAWNMGOAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)NN)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368945 |

Source

|

| Record name | 2-hydrazino-4,7,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazino-4,7,8-trimethylquinoline | |

CAS RN |

793727-49-8 |

Source

|

| Record name | 2-hydrazino-4,7,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B1299646.png)

![2-[(2-Fluorophenyl)amino]nicotinic acid](/img/structure/B1299657.png)